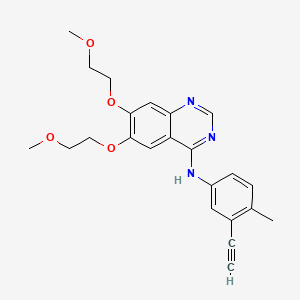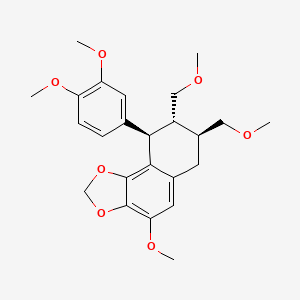![molecular formula C5H10O5 B584070 D-[1,2-13C2]xylose CAS No. 201741-00-6](/img/structure/B584070.png)
D-[1,2-13C2]xylose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-[1,2-13C2]xylose is a monosaccharide of the aldopentose type, which means that it contains five carbon atoms and includes an aldehyde functional group . It is a sugar first isolated from wood, and named for it . D-Xylose is a sugar widely used as a diabetic sweetener in food and beverage . Xylose is also found in some species of Chrysolinina beetles, including Chrysolina coerulans .
Molecular Structure Analysis
The molecular formula of this compound is C5H10O5 . The structure of this compound includes a ring structure, which can open to form a linear structure . The ring structure can exist in two forms: pyranoses, which feature six-membered C5O rings, and furanoses, which feature five-membered C4O rings .
Physical and Chemical Properties Analysis
This compound is a white crystalline solid that is soluble in water . Its molecular weight is 152.12 g/mol . It has a melting point of approximately 150 degrees Celsius . Its specific gravity is d 204 is 1.525 and its refractive index n D20 is 1.517 .
Wissenschaftliche Forschungsanwendungen
Ethanol Production from Lignocellulosic Biomass
Co-culture Systems for Ethanol Production : Research has shown that co-culture systems involving the fermentation of glucose and xylose mixtures can significantly enhance ethanol yield and production rate, reduce process costs, and shorten fermentation time. This approach leverages the synergistic capabilities of different microbial strains, such as Pichia stipitis with Saccharomyces cerevisiae, to efficiently convert lignocellulosic biomass into ethanol, a renewable energy source. This promising technology highlights the potential of D-[1,2-13C2]xylose in biofuel production, offering a sustainable alternative to fossil fuels (Chen, 2011).
Dietary Effects and Health Management
Non-cariogenic Sweeteners for Dental Health : Studies on sugar substitutes, including xylitol—a compound related to xylose—have demonstrated their efficacy in preventing dental caries without the adverse effects associated with sugar consumption. Xylitol's role in oral health, particularly in reducing the incidence of dental caries by 30 to 60 percent in comparison to control groups, underscores the potential health benefits of xylose-derived sweeteners. These findings suggest that this compound could be valuable in developing non-cariogenic food products (Hayes, 2001).
Biotechnological Applications and Research
Hydrogen/Deuterium Exchange MS Studies : Hydrogen/deuterium exchange (HDX) detected by mass spectrometry (MS) serves as a powerful tool in protein research, offering insights into protein conformation and dynamics. Although not directly linked to this compound, this methodology underlines the importance of isotopically labeled compounds in scientific research. Isotopes like 13C play a critical role in HDX MS studies, facilitating the detailed analysis of biomolecular structures and interactions. This application reflects the broader utility of isotopically labeled compounds, including this compound, in advancing our understanding of biological systems (Pirrone, Iacob, & Engen, 2014).
Safety and Hazards
Zukünftige Richtungen
D-Xylose has wide applications in industries such as food, pharmaceuticals, and energy and chemical engineering . Understanding its crystal habit and particle size is important for its further application . There are also efforts to improve the ability of mixed-sugar fermentation of Clostridia . These findings pave the way for future research on D-xylose crystals with smaller aspect ratios .
Eigenschaften
IUPAC Name |
(3R,4S,5R)-(2,3-13C2)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1/i4+1,5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-IQDZQCBXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([13C@H]([13CH](O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![D-[2-13C]tagatose](/img/structure/B583995.png)



![D-[2-13C]talose](/img/structure/B584003.png)


![D-[2-13C]Threose](/img/structure/B584009.png)
